molecular formula C23H20N2O3 B4676660 2-(2-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide

2-(2-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide

Cat. No. B4676660
M. Wt: 372.4 g/mol
InChI Key: LLELNNIJQOOUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide, also known as EFCQ, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of quinolinecarboxamides and has shown promising results in various research studies.

Mechanism of Action

The exact mechanism of action of 2-(2-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cancer cell growth, inflammation, and microbial infection. 2-(2-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth. It also inhibits the activity of various pro-inflammatory cytokines, leading to the reduction of inflammation. 2-(2-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide has also been found to disrupt bacterial cell membrane integrity, leading to the inhibition of microbial growth.
Biochemical and Physiological Effects:
2-(2-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. 2-(2-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide has also been found to reduce the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In addition, 2-(2-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide has been shown to disrupt bacterial cell membrane integrity, leading to the inhibition of microbial growth.

Advantages and Limitations for Lab Experiments

2-(2-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, 2-(2-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide also has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. In addition, its potential side effects and toxicity levels have not been fully studied.

Future Directions

There are several future directions for the use of 2-(2-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide in scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. 2-(2-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide can be further optimized to improve its efficacy and reduce its potential side effects. In addition, 2-(2-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide can be studied in combination with other compounds to enhance its therapeutic effects. Further studies are also needed to determine the optimal dosage and administration route for 2-(2-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide in various therapeutic applications.
Conclusion:
In conclusion, 2-(2-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide is a synthetic compound that has shown promising results in various scientific research studies. It has been extensively studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. 2-(2-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its ease of synthesis and potential therapeutic applications. However, further studies are needed to fully understand its mechanism of action and potential side effects. 2-(2-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide is a promising candidate for further research, and its potential therapeutic applications make it an important compound in the field of scientific research.

Scientific Research Applications

2-(2-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide has been extensively used in scientific research due to its potential therapeutic applications. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. 2-(2-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-ethoxyphenyl)-N-(2-furylmethyl)-4-quinolinecarboxamide has been shown to exhibit anti-microbial activity against various bacteria and fungi.

properties

IUPAC Name

2-(2-ethoxyphenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-2-27-22-12-6-4-10-18(22)21-14-19(17-9-3-5-11-20(17)25-21)23(26)24-15-16-8-7-13-28-16/h3-14H,2,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLELNNIJQOOUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-ethoxyphenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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